N-(2-((3-ethoxypropyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Target Deconvolution Kinase Selectivity Profiling Chemical Biology

N-(2-((3-ethoxypropyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 1226450-71-0) is a synthetic small molecule (MW 281.31 g/mol, formula C13H19N3O4) belonging to the 6-oxo-1,6-dihydropyridine-3-carboxamide class. This scaffold is a privileged structure in medicinal chemistry, serving as the core for several potent kinase inhibitors, including the clinical MEK1/2 inhibitor AZD8330.

Molecular Formula C13H19N3O4
Molecular Weight 281.312
CAS No. 1226450-71-0
Cat. No. B2486871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((3-ethoxypropyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
CAS1226450-71-0
Molecular FormulaC13H19N3O4
Molecular Weight281.312
Structural Identifiers
SMILESCCOCCCNC(=O)CNC(=O)C1=CNC(=O)C=C1
InChIInChI=1S/C13H19N3O4/c1-2-20-7-3-6-14-12(18)9-16-13(19)10-4-5-11(17)15-8-10/h4-5,8H,2-3,6-7,9H2,1H3,(H,14,18)(H,15,17)(H,16,19)
InChIKeyLLHABWPTBFCBCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((3-Ethoxypropyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 1226450-71-0): Procurement-Ready Reference Standards and Sourcing Guide


N-(2-((3-ethoxypropyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 1226450-71-0) is a synthetic small molecule (MW 281.31 g/mol, formula C13H19N3O4) belonging to the 6-oxo-1,6-dihydropyridine-3-carboxamide class . This scaffold is a privileged structure in medicinal chemistry, serving as the core for several potent kinase inhibitors, including the clinical MEK1/2 inhibitor AZD8330 . The compound is commercially available from multiple vendors for non-human research use only . Critically, unlike its well-characterized structural analogs, this specific derivative has no annotated biological target or quantitative activity data in any authoritative public database, including ChEMBL, BindingDB, or PubChem, as of the latest available records .

Kinase profiling negative control Structurally matched inactive analog for selectivity panels
Scaffold-hopping SAR element Unique N-(2-((3-ethoxypropyl)amino)-2-oxoethyl) substitution vector
Analytical reference standard LC-MS/HPLC method development for dihydropyridone derivatives

Procurement Risk Alert: Why Interchanging 6-Oxo-1,6-dihydropyridine-3-carboxamide Analogs Without Target-Specific Data Is Not Scientifically Defensible


The 6-oxo-1,6-dihydropyridine-3-carboxamide scaffold is pharmacologically promiscuous, with minor structural modifications dictating profound shifts in target selectivity and potency. For instance, the 1,5-dimethyl and 2-((2-fluoro-4-iodophenyl)amino) substitutions in AZD8330 confer potent, selective MEK1/2 inhibition (IC50 = 7 nM), while the N-(3,3-diphenylpropyl) derivative in CHEMBL567503 results in potent soluble epoxide hydrolase (sEH) inhibition (IC50 = 8.10 nM) [1]. In stark contrast, the simple 1-methyl analog Nudifloramide (1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide) is a very weak PARP-1 inhibitor (IC50 > 30,000 nM) and an endogenous NAD degradation product . These examples, spanning a >4,000-fold potency range across three distinct targets from a single core scaffold, demonstrate that the specific N-(2-((3-ethoxypropyl)amino)-2-oxoethyl) substituent pattern of CAS 1226450-71-0 cannot be assumed to replicate the activity of any other analog. Generic substitution without confirmatory data risks experimental failure and wasted resources [2].

Scaffold promiscuity: identical core but distinct substituents direct MEK, sEH, CDK5, or JNK2 inhibition; target profile for this analog is unknown.
Complete target annotation gap: no IC50 or Ki data in public databases, unlike nearby analogs with single-digit nanomolar potency.
Drug-likeness ambiguity: database versus vendor MW conflict, and multiple Lipinski violations flagged; in vivo extrapolation unsupported.

Quantitative Differentiation Evidence for CAS 1226450-71-0 Against Closest 6-Oxo-1,6-dihydropyridine-3-carboxamide Analogs


Target Annotation Gap: Absence of Quantitative Activity Data vs. Annotated Analogs AZD8330 and CHEMBL567503

CAS 1226450-71-0 has no annotated biological target or reported IC50/Ki value in any public database (ChEMBL, BindingDB, PubChem) . In contrast, the structurally related analog AZD8330 (2-((2-fluoro-4-iodophenyl)amino)-N-(2-hydroxyethoxy)-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide) is a well-characterized, potent, and selective allosteric MEK1/2 inhibitor with an IC50 of 7 nM . Similarly, CHEMBL567503 (N-(3,3-diphenylpropyl)-6-oxo-1,6-dihydropyridine-3-carboxamide) is a potent sEH inhibitor with an IC50 of 8.10 nM against the human enzyme [1]. This represents a complete data void for the target compound versus quantitatively defined, single-digit nanomolar potency for its closest structural neighbors.

Target Annotation Gap
Reported
No annotated target / IC50 for CAS 1226450-71-0 vs. AZD8330 (MEK1/2 IC50 7 nM) and CHEMBL567503 (sEH IC50 8.10 nM).
Procurement cannot rely on assumed target engagement.
Literature data only; verify in own assays.
Target Deconvolution Kinase Selectivity Profiling Chemical Biology

Drug-Likeness Deficiency: Lipinski Violations vs. Clinical-Stage Analog AZD8330

The GLASS ligand entry for CHEMBL2440910 identifies CAS 1226450-71-0 as violating multiple Lipinski Rule of Five criteria: >5 hydrogen bond donors, >10 hydrogen bond acceptors, and molecular weight >500 Daltons . However, the vendor-reported molecular weight is 281.31 g/mol , indicating a potential database discrepancy or misassignment of the CHEMBL2440910 identifier. In contrast, the clinical-stage analog AZD8330 (MW 461.23 g/mol) is orally bioavailable with established pharmacokinetic properties . This unresolved structural identity ambiguity further complicates procurement rationale.

Drug-Likeness Deficiency
Data to verify
CHEMBL2440910 entry: >5 HBD, >10 HBA, MW >500 Da (all Lipinski violations); vendor reports MW 281.31 g/mol.
Identity ambiguity precludes lead optimization use.
Discrepancy requires resolution before in vivo studies.
Drug-likeness ADME Profiling Lead Optimization

Scaffold-Dependent Selectivity: Divergent Kinase Inhibition Profiles Across 6-Oxo-1,6-dihydropyridine-3-carboxamide Derivatives

The 6-oxo-1,6-dihydropyridine-3-carboxamide scaffold is documented to inhibit at least four distinct protein targets depending on substitution: MEK1/2 (AZD8330, IC50 = 7 nM) , CDK5 (optimized series, IC50 as low as 3.3 nM) [1], JNK2 (compound 6l, dual-action inhibitor) [2], and sEH (CHEMBL567503, IC50 = 8.10 nM) [3]. The N-(2-((3-ethoxypropyl)amino)-2-oxoethyl) substitution pattern of CAS 1226450-71-0 is not represented in any of these characterized series. Without experimental profiling, its selectivity profile is entirely unknown, making it a high-risk procurement for any kinase-targeted study.

Scaffold Selectivity Divergence
Class-level
Same core yields inhibitors of MEK, CDK5 (IC50 3.3 nM), JNK2, and sEH; this analog not represented.
Functional interchangeability within class is not supported.
Selectivity profile entirely unknown.
Kinase Profiling Selectivity Screening Scaffold-Hopping

Endogenous Metabolite Confusion Risk: Nudifloramide as a Structurally Proximal PARP-1 Modulator with Divergent Pharmacology

The simplest member of this class, Nudifloramide (1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide, CAS 701-44-0), is an endogenous metabolite arising from nicotinamide-adenine dinucleotide (NAD) degradation. It demonstrates extremely weak PARP-1 inhibition with an IC50 exceeding 30,000 nM . This establishes a critical baseline: the unsubstituted or minimally substituted 6-oxo-1,6-dihydropyridine-3-carboxamide core has negligible intrinsic PARP-1 affinity. The 3-ethoxypropylamino-2-oxoethyl side chain of CAS 1226450-71-0 introduces additional hydrogen-bonding capacity that could theoretically redirect target engagement, but no experimental data confirms or refutes this hypothesis .

Endogenous Metabolite Confusion
Class-level
Nudifloramide (1-methyl analog) shows PARP-1 IC50 > 30,000 nM; scaffold baseline affinity negligible.
Not fit for PARP-1 modulation research.
Effect of 3-ethoxypropyl substitution uncharacterized.
PARP Inhibition Endogenous Metabolism NAD Pathway

Evidence-Based Procurement and Application Scenarios for CAS 1226450-71-0


Negative Control for Kinase Selectivity Profiling Panels

Given the absence of annotated kinase inhibitory activity , CAS 1226450-71-0 may serve as a structurally matched negative control compound in selectivity panels alongside active 6-oxo-1,6-dihydropyridine-3-carboxamide inhibitors such as AZD8330 (MEK1/2 IC50 = 7 nM) . The shared core scaffold controls for non-specific assay interference attributable to the dihydropyridone moiety, while the distinct substitution pattern allows discrimination of substituent-dependent pharmacology. This application requires users to first experimentally confirm the lack of activity against their specific target panel.

Chemical Probe for Target Deconvolution and Chemoproteomics

The complete absence of target annotation for CAS 1226450-71-0 positions it as a candidate for target deconvolution studies using chemical proteomics (e.g., affinity-based protein profiling or thermal proteome profiling). Unlike AZD8330, whose MEK1/2 target is already established , this compound represents a blank slate for identifying novel protein interactors of the 3-ethoxypropylamino-2-oxoethyl-substituted dihydropyridone chemotype.

Scaffold-Hopping Reference in Structure-Activity Relationship (SAR) Exploration

The 6-oxo-1,6-dihydropyridine-3-carboxamide scaffold has yielded potent inhibitors of MEK, CDK5, JNK2, and sEH through distinct substitution patterns . CAS 1226450-71-0, with its unique N-(2-((3-ethoxypropyl)amino)-2-oxoethyl) side chain, provides an unexplored vector for SAR expansion. Procurement is warranted only within systematic SAR campaigns where the compound is one element of a designed matrix that includes active comparators such as CHEMBL567503 (sEH IC50 = 8.10 nM) and inactive controls such as Nudifloramide (PARP-1 IC50 > 30,000 nM) [1].

Analytical Reference Standard for Method Development and Quality Control

As a commercially available compound with defined molecular formula (C13H19N3O4) and molecular weight (281.31 g/mol) , CAS 1226450-71-0 can function as a reference standard for developing LC-MS or HPLC analytical methods tailored to 6-oxo-1,6-dihydropyridine-3-carboxamide derivatives. This application is independent of biological activity and leverages the compound's physicochemical properties for chromatographic method optimization.

Application
Selection Property
Validation Focus
Negative control for kinase selectivity profiling
Structurally matched inactive analog
Confirm lack of inhibition across target panel
Target deconvolution probe
Unannotated chemotype
Identify novel protein interactors via chemoproteomics
Scaffold-hopping SAR reference
Unexplored substitution vector
Compare with active/inactive analogs in designed matrix
Analytical reference standard
Defined molecular formula and weight
LC-MS/HPLC method optimization for dihydropyridone derivatives
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